
3,4-Dibromobenzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromobenzene-1,2-diol is an organic compound with the molecular formula C6H4Br2O2 It is a derivative of benzene, where two bromine atoms are substituted at the 3rd and 4th positions, and two hydroxyl groups are substituted at the 1st and 2nd positions
准备方法
Synthetic Routes and Reaction Conditions
3,4-Dibromobenzene-1,2-diol can be synthesized through several methods. One common approach involves the bromination of catechol (benzene-1,2-diol) using bromine in the presence of a suitable solvent like acetic acid. The reaction typically proceeds at room temperature, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3,4-Dibromobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding dihydroxybenzene.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of dibromoquinone derivatives.
Reduction: Formation of catechol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
3,4-Dibromobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4-dibromobenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,2-Dibromobenzene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
3,4-Dibromophenol: Contains only one hydroxyl group, leading to different reactivity and applications.
3,4,6-Tribromobenzene-1,2-diol: Contains an additional bromine atom, which can alter its chemical and biological properties.
Uniqueness
3,4-Dibromobenzene-1,2-diol is unique due to the presence of both bromine atoms and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
属性
IUPAC Name |
3,4-dibromobenzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASQDPIHJJNBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595173 |
Source


|
| Record name | 3,4-Dibromobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87911-78-2 |
Source


|
| Record name | 3,4-Dibromobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Bis[4-(methoxycarbonyl)phenyl]mercury](/img/structure/B14407811.png)
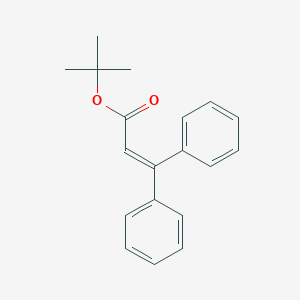
![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
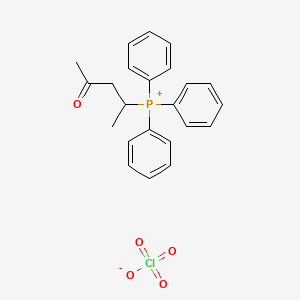
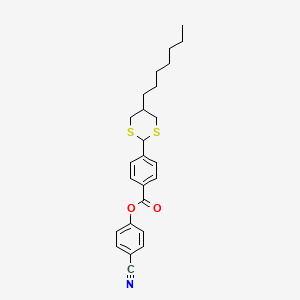
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)

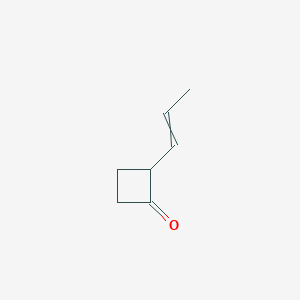

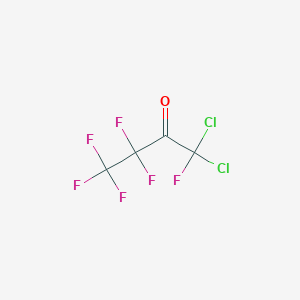
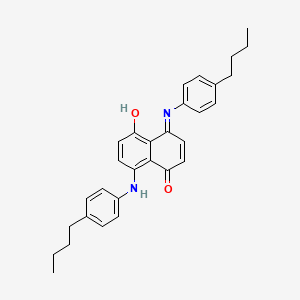
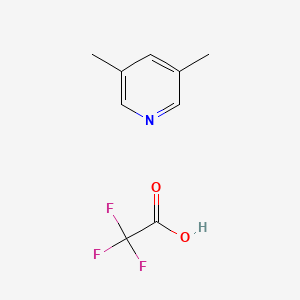
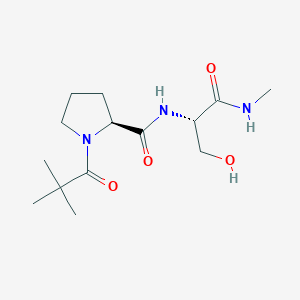
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
